molecular formula C16H13F2N3O B1425518 (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime CAS No. 929974-00-5

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime

Cat. No. B1425518
M. Wt: 301.29 g/mol
InChI Key: UZKNCWWTXPZHJE-UHFFFAOYSA-N
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Description

This compound is a type of oxime, which is a class of organic compounds featuring a C=N-OH group . Oximes are often used in organic chemistry as protective groups for carbonyl groups .


Molecular Structure Analysis

The molecular structure of oximes involves a carbon-nitrogen double bond with the nitrogen atom also bonded to a hydrogen atom . The difluoromethyl group would add two fluorine atoms to the structure .


Chemical Reactions Analysis

Oximes can undergo a variety of chemical reactions, including reduction to amines, conversion to nitriles, and reaction with acylating or alkylating reagents . Difluoromethyl groups can participate in various reactions due to the presence of the highly electronegative fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Oximes generally have higher boiling points than the corresponding ketones or aldehydes due to the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Properties

  • The oximes of certain benzophenones, including compounds structurally similar to (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime, have been synthesized and studied for their chemical properties. Such compounds have shown potential in creating various heterocyclic compounds (Frasinyuk, 2015).

Applications in High-Throughput Synthesis

  • Benzimidazole derivatives, which share a core structure with the compound , have been synthesized using high-throughput methods. This approach is particularly useful for developing large libraries of such compounds, which can be useful in various research and industrial applications (Beaulieu et al., 2003).

Potential Pharmacological Applications

  • Although specific pharmacological applications of (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime are not directly mentioned, structurally similar benzimidazole derivatives have been synthesized and screened for various biological activities. This indicates a potential area of research for similar compounds (Shaharyar et al., 2016).

Synthesis of Analogous Compounds for β-Adrenergic Blocking

  • Compounds structurally related to (1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime have been synthesized for potential use as β-adrenergic blocking agents, indicating possible research applications in cardiovascular therapies (Roeintan et al., 2015).

Antimicrobial and Antifungal Applications

  • Various benzimidazole oxime-ethers, related to the compound , have been synthesized and tested for their antimicrobial and antifungal activities. This suggests that similar compounds might be researched for applications in combating infectious diseases (Jiang et al., 2011).

Future Directions

Future research could explore the potential applications of this compound in various fields, such as pharmaceuticals or materials science. The difluoromethyl group, in particular, is of interest due to its potential use in the synthesis of pharmaceuticals .

properties

IUPAC Name

N-[2-[1-(difluoromethyl)benzimidazol-2-yl]-1-phenylethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3O/c17-16(18)21-14-9-5-4-8-12(14)19-15(21)10-13(20-22)11-6-2-1-3-7-11/h1-9,16,22H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZKNCWWTXPZHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)CC2=NC3=CC=CC=C3N2C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-2-[1-(difluoromethyl)-1H-benzimidazol-2-yl]-1-phenylethanone oxime

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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